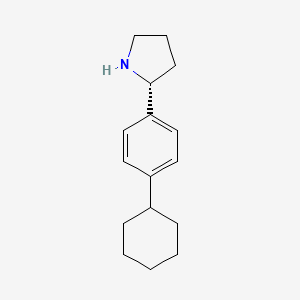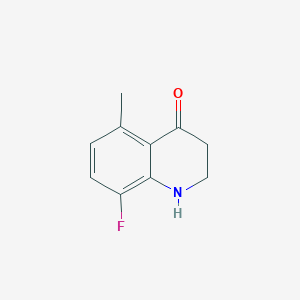
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentyl ring substituted with fluoro and iodomethyl groups, and is further functionalized with a tert-butyl group and a dimethylsilane moiety. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions.
Introduction of Fluoro and Iodomethyl Groups: Fluorination and iodination reactions are carried out under controlled conditions using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine with a suitable oxidizing agent for iodination.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the Dimethylsilane Moiety: This step involves the use of chlorodimethylsilane in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the iodomethyl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane involves its interaction with specific molecular targets. The fluoro and iodomethyl groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The dimethylsilane moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(((1R,2R,4S)-2-fluoro-4-(methyl)cyclopentyl)oxy)dimethylsilane: Lacks the iodine atom, which may result in different reactivity and biological activity.
tert-Butyl(((1R,2R,4S)-2-chloro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane: Contains a chlorine atom instead of a fluorine atom, which can alter its chemical properties.
tert-Butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)trimethylsilane: Has a trimethylsilane group instead of a dimethylsilane group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C12H24FIOSi |
|---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
tert-butyl-[(1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H24FIOSi/c1-12(2,3)16(4,5)15-11-7-9(8-14)6-10(11)13/h9-11H,6-8H2,1-5H3/t9-,10-,11-/m1/s1 |
InChI Key |
UJJIZGQILVQZLO-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H](C[C@H]1F)CI |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC1F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)



![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)


![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)




